molecular formula C18H27N3O2 B2772721 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide CAS No. 900018-91-9

1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide

Cat. No. B2772721
CAS RN: 900018-91-9
M. Wt: 317.433
InChI Key: RTKNHHDLBZBBHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under various conditions .

Scientific Research Applications

Potential as Anti-Acetylcholinesterase Agent

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. The research found that substituting the benzamide with a bulky moiety significantly increases activity, highlighting the importance of nitrogen atom's basic quality in the piperidine for enhanced activity. One compound exhibited potent anti-AChE activity, suggesting the potential of similar compounds in developing antidementia agents (Sugimoto et al., 1990).

Antiallergy Activity Exploration

Exploration into N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, which are structurally related, showed antiallergy activity in the passive foot anaphylaxis (PFA) assay. Although no derivative tested had activity in the guinea pig anaphylaxis (GPA) assay at 10 mg/kg, one analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antiallergic activity (Walsh et al., 1990).

Contribution to Heterocyclic Chemistry

The synthesis of cyanoacetamide derivatives for developing benzothiophenes and their evaluation for antitumor and antioxidant activities illustrate the utility of such compounds in medicinal chemistry. Derivatives of cyanoacetamide showed promising antioxidant activities, suggesting that similar compounds could contribute valuable insights into the development of new therapeutics (Bialy & Gouda, 2011).

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, closely related in structure, highlighted the importance of chemical functionalities for allosteric modulation of the CB1 receptor. Findings indicate that specific structural requirements are crucial for binding affinity and cooperativity, offering insights into the design of potent allosteric modulators with potential therapeutic applications (Khurana et al., 2014).

Cytotoxic Activity in Carboxamide Derivatives

A study on carboxamide derivatives of benzo[b][1,6]naphthyridines reported potent cytotoxic activities against various cancer cell lines. The synthesis of these derivatives and their evaluation highlight the potential of structurally similar compounds for cancer treatment, with some showing IC50 values less than 10 nM (Deady et al., 2003).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at what biological molecules it interacts with and how it affects cellular processes .

Safety and Hazards

This involves studying any risks associated with the compound. It can include looking at its toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(22)15-4-6-17(7-5-15)21-11-8-16(9-12-21)18(23)19-10-13-20(2)3/h4-7,16H,8-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKNHHDLBZBBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide

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